molecular formula C8H5Cl3O2 B3344223 Phenol, 2,3,4-trichloro-, acetate CAS No. 61925-89-1

Phenol, 2,3,4-trichloro-, acetate

Cat. No. B3344223
CAS RN: 61925-89-1
M. Wt: 239.5 g/mol
InChI Key: PCXZOWRGWZCTLG-UHFFFAOYSA-N
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Description

Phenol, 2,3,4-trichloro-, acetate, also known as Acetic acid, 2,3,4-trichlorophenyl ester, is a chemical compound with the formula C8H5Cl3O2 . It has a molecular weight of 239.483 .


Molecular Structure Analysis

The molecular structure of Phenol, 2,3,4-trichloro-, acetate contains a total of 18 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Phenol, 2,3,4-trichloro-, acetate has a molecular weight of 239.483 . More specific physical and chemical properties such as boiling point, melting point, solubility, and others are not available in the current resources.

Scientific Research Applications

Water Quality Analysis

2,3,4-Trichlorophenol acetate is used in the analysis of phenolic compounds in water . Phenolic compounds are involved in many industrial and chemical processes as either reagents or byproducts. Their ubiquitous presence and widespread use makes pollution with phenols very likely . Waters are particularly impacted and careful monitoring is necessary to detect this source of pollution as it can represent a serious threat to environmental and human health .

Environmental Monitoring

The compound is used in environmental monitoring, specifically in the determination of chlorophenols in water according to U.S. EPA Method 528 . This method includes all the steps necessary to collect, prepare, and analyze samples and data .

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

2,3,4-Trichlorophenol acetate is used in GC-MS analysis of phenols in water . The method dictates the use of Solid-Phase Extraction (SPE) cartridges for extraction and purification of analytes .

Wastewater Treatment

In chlorophenol wastewater treatment, adding easily degradable carbon sources significantly improves the chlorophenol removal efficiency . This study systematically compares these conventional carbon sources in different sequencing batch reactors to understand their specific effects on both 2,4,6-trichlorophenol (2,4,6-TCP) degradation efficiency and microbial abundance .

Microbial Community Properties

The compound has been used to study the impacts of different easily degradable carbon sources on the degradation characteristics of 2,4,6-Trichlorophenol and microbial community properties . Metagenomics identified crucial metabolic genes, including PcpA, chqB, Mal-r, pcaI, pcaF, and fadA .

Enrichment of Genera with Functional Genes

Small molecular carbon sources such as methanol, sodium acetate, and sodium propionate promoted the enrichment of genera with functional genes . The abundance of genera containing the chqB gene correlated positively with the metabolic capacity for 2,4,6-TCP .

properties

IUPAC Name

(2,3,4-trichlorophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXZOWRGWZCTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210960
Record name Phenol, 2,3,4-trichloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,3,4-trichloro-, acetate

CAS RN

61925-89-1
Record name Phenol, 2,3,4-trichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,4-trichloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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